molecular formula C16H12Cl2O3 B1596610 Clofenoxyde CAS No. 3030-53-3

Clofenoxyde

Cat. No. B1596610
CAS RN: 3030-53-3
M. Wt: 323.2 g/mol
InChI Key: JVVSVPLSTGMSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clofenoxyde is a useful research compound. Its molecular formula is C16H12Cl2O3 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
The exact mass of the compound Clofenoxyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Clofenoxyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofenoxyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3030-53-3

Product Name

Clofenoxyde

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

2-chloro-1-[4-[4-(2-chloroacetyl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C16H12Cl2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2

InChI Key

JVVSVPLSTGMSJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)C(=O)CCl

Other CAS RN

3030-53-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

This invention concerns the compound oxybis(4,1-phenylene(2-oxo-2,1-ethanediyl)) thiocyanate, hereinafter referred to as "Compound", corresponding to the formula ##STR1## Compound is prepared by reacting diphenyl oxide with chloroacetyl chloride in the presence of alumnium chloride in carbon disulfide reaction medium, whereby 1,1'-(oxydi-4,1-phenylene)bis[2-chloroethanone] is formed. The latter is then reacted with alkali metal thiocyanate, advantageously potassium thiocyanate, in acetone as reaction medium to form Compound.
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